molecular formula C10H11BrN4S B1381371 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 1395492-72-4

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B1381371
CAS No.: 1395492-72-4
M. Wt: 299.19 g/mol
InChI Key: VFMXNDQBLSNLDL-UHFFFAOYSA-N
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Description

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the thieno[2,3-d]pyrimidine family, which is recognized as a privileged structure due to its structural resemblance to purine bases, allowing it to interact effectively with a variety of enzymatic targets . The core structure serves as a key intermediate for the design and synthesis of potential therapeutic agents. Its primary research value lies in its application as a precursor for the development of potent kinase inhibitors . Specifically, derivatives based on the thieno[2,3-d]pyrimidine core have been extensively explored as dual inhibitors of VEGFR-2 and EGFR , two critical tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis . Such dual-targeting inhibitors represent a promising strategy in oncology research to enhance therapeutic efficacy and overcome drug resistance in cancers like breast cancer . The bromo substituent at the 6-position provides a synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification of the molecule. The piperazinyl group at the 4-position is a common pharmacophoric feature that can enhance binding affinity and solubility . Beyond oncology, this scaffold shows promise in other research areas. Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Leishmania N-myristoyltransferase (NMT) , a validated drug target for leishmaniasis, a neglected tropical disease . This highlights the compound's utility in infectious disease research. Researchers value this chemical for its versatility in constructing focused libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

IUPAC Name

6-bromo-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4S/c11-8-5-7-9(13-6-14-10(7)16-8)15-3-1-12-2-4-15/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMXNDQBLSNLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(SC3=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-4-bromo-thieno[2,3-d]pyrimidine

The initial step involves synthesizing the halogenated heterocycle, often through cyclization reactions of appropriate precursors:

  • Starting Material: 2,4-dichlorothieno[2,3-d]pyrimidine or similar derivatives.
  • Method: Halogen exchange or direct bromination using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.

Research Data:

Step Reagents & Conditions Yield Reference
Bromination of 2,4-dichlorothieno[2,3-d]pyrimidine NBS, radical initiator, reflux 65-75%

Nucleophilic Substitution with Piperazine

The key step involves nucleophilic substitution of the halogen at the 4-position by piperazine:

2-chloro-4-bromo-thieno[2,3-d]pyrimidine + Piperazine → this compound
  • Reaction Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃).
  • Notes: The reaction typically proceeds via SNAr (nucleophilic aromatic substitution) facilitated by the electron-deficient heterocyclic ring.

Research Data:

Step Reagents & Conditions Yield Reference
Nucleophilic substitution Piperazine, K₂CO₃, DMF, reflux 70-85%

Purification and Characterization

Post-reaction, the product is purified via recrystallization from solvents such as ethanol or chloroform/n-hexane mixtures, yielding high-purity compounds suitable for biological evaluation.

Purification Method Melting Point Yield Reference
Recrystallization 168-170°C 60-75% ,

Alternative Synthetic Approaches and Variations

  • Catalytic Hydrogenation: To remove protective groups or reduce intermediates, catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions is employed, especially when deprotection of benzyl groups is necessary.
  • Use of Protecting Groups: Protective groups such as benzyl or benzyloxycarbonyl are introduced to control reactivity, then removed via catalytic hydrogenation or acid hydrolysis.

Research Findings and Data Summary

Data Table 1: Summary of Key Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Duration Yield (%) References
Bromination NBS, radical initiator Reflux 2-4 hours 65-75
Nucleophilic substitution Piperazine, K₂CO₃ DMF Reflux 12-24 hours 70-85
Purification Recrystallization Ethanol/Hexane Room Temp - 60-75 ,

Research Findings:

  • The halogenation step's efficiency depends on the starting material's substitution pattern and the bromination conditions.
  • Nucleophilic substitution with piperazine is highly efficient under reflux in polar aprotic solvents, with yields often exceeding 80%.
  • Protective group strategies, such as benzyl or formyl groups, facilitate selective reactions and are removable via catalytic hydrogenation or acid hydrolysis, respectively.

Notes on Method Optimization and Challenges

  • Selectivity: Bromination must be carefully controlled to prevent over-bromination or side reactions.
  • Reaction Conditions: Elevated temperatures and polar aprotic solvents enhance SNAr reactions but require careful monitoring to avoid decomposition.
  • Purity: Recrystallization remains the most effective method for obtaining analytically pure products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds can target specific enzymes involved in cancer cell growth, making them potential candidates for cancer therapies .

Antimicrobial Properties
The thieno[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial activities. Compounds derived from this structure have shown efficacy against various bacterial strains, indicating their potential use in developing new antibiotics. The presence of the piperazine moiety may enhance the bioactivity of these derivatives by improving their solubility and interaction with biological targets .

Synthesis of Analogues

The synthesis of this compound can be achieved through various chemical reactions, including Suzuki coupling and regioselective bromination. For example, one method involves the use of n-BuLi and carbon tetrabromide to introduce bromine at position 6 of the thienopyrimidine structure under controlled conditions. This process allows for the creation of diverse analogues that can be screened for various biological activities .

Case Studies

Case Study 1: Anticancer Screening
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives, including this compound, showed promising results in inhibiting the growth of human cancer cell lines. The compound was tested against breast and lung cancer cells, demonstrating a dose-dependent decrease in cell viability. Further mechanistic studies revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways .

Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity of synthesized thieno[2,3-d]pyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the piperazine group exhibited enhanced antibacterial activity compared to their non-piperazine counterparts. The study highlighted the importance of structural modifications in improving pharmacological profiles .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. This inhibition can lead to the death of cancer cells . Additionally, the compound may interact with protein kinases, affecting cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their modifications:

Compound Name Core Structure Substituents Key Differences vs. Target Compound References
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Piperazine at position 4 Thiophene fusion position ([3,2-d] vs. [2,3-d])
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Benzofused thieno[2,3-d]pyrimidine Piperazine at position 4; fused cyclohexane ring Increased lipophilicity and ring complexity
6-(Trifluoroethyl)-4-(thiadiazolyl-piperazine) Thieno[2,3-d]pyrimidine Trifluoroethyl at position 6; thiadiazole-substituted piperazine Bulkier substituents; altered electronic profile
6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Bromomethyl at position 6; chloro at position 4 Reactive bromomethyl group; lack of piperazine

Key Observations :

  • Thiophene Fusion Position: Compounds like 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine ([3,2-d] fusion) exhibit altered planarity and electronic distribution compared to the [2,3-d] fused target compound, impacting target binding .
  • Substituent Effects : Bromine at position 6 in the target compound offers halogen bonding capabilities, while trifluoroethyl or bromomethyl groups in analogs introduce steric bulk or reactivity .

Key Observations :

  • Multitarget Potential: The target compound’s piperazine moiety may enable dual kinase/HDAC inhibition, whereas hydroxamic acid derivatives () show higher HDAC6 specificity due to zinc chelation .
  • Antimicrobial Activity : Triazole-containing analogs () exhibit stronger antibacterial effects, suggesting bromine in the target compound may prioritize anticancer over antimicrobial applications .
Pharmacokinetic and ADMET Properties
  • Solubility: The piperazine group in the target compound improves solubility relative to non-polar analogs (e.g., benzofused derivatives) .
  • Permeability: Urea-containing thienopyrimidines () show better cell membrane permeability, but bromine in the target compound may reduce passive diffusion .
  • Metabolic Stability : Piperazine moieties are susceptible to oxidative metabolism, whereas halogenated analogs (e.g., trifluoroethyl in ) may exhibit longer half-lives .

Biological Activity

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound classified under thienopyrimidines, notable for its diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 6th position and a piperazine ring at the 4th position, contributing to its unique properties. The primary focus of this article is to explore its biological activity, mechanisms of action, and potential therapeutic implications.

The primary target of this compound is Bruton’s tyrosine kinase (BTK) . This compound inhibits BTK's enzymatic activity, which is crucial in various signaling pathways, particularly in B cell receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways. The inhibition of BTK leads to the suppression of B cell activity, impacting immune responses significantly .

Biochemical Pathways

BTK plays a pivotal role in several cellular processes:

  • Cell Growth : Modulates pathways involved in cell proliferation.
  • Differentiation : Influences the differentiation of immune cells.
  • Metabolism : Affects metabolic pathways through its signaling roles.

Pharmacokinetics

The lipophilicity of this compound allows it to diffuse easily into cells, enhancing its bioavailability. The compound's interaction with lipid environments is essential for its cellular uptake and subsequent biological effects.

Cellular Effects

The compound significantly influences cellular functions:

  • Cell Signaling : Modulates various signaling pathways that regulate gene expression.
  • Metabolic Processes : Alters cellular metabolism through enzyme inhibition.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating diseases linked to dysregulated B cell activity, such as certain lymphomas and autoimmune disorders. For instance:

  • In vitro studies have shown that this compound effectively inhibits the proliferation of B cell lines expressing BTK.
  • In vivo studies demonstrated significant tumor growth inhibition in models of B cell malignancies, suggesting its therapeutic promise in oncology .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thienopyrimidine derivatives:

Compound NameTarget KinaseBiological Activity
This compoundBTKInhibits B cell activity
Thieno[2,3-d]pyrimidine DerivativesVariousDiverse biological activities
Pyrimidine DerivativesVariousAnticancer and anti-inflammatory

Q & A

Q. Advanced

  • In vitro assays : Anti-proliferative activity is tested via MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated.
  • Target engagement : Kinase inhibition (e.g., EGFR) is assessed using enzymatic assays with ATP-competitive binding protocols .
  • Synergy studies : Combinations with standard chemotherapeutics (e.g., cisplatin) are analyzed via Chou-Talalay plots .
  • In vivo models : Xenograft mice are dosed orally (10–50 mg/kg) to evaluate tumor regression and toxicity .

How do computational studies guide the design of thieno[2,3-d]pyrimidine derivatives?

Q. Advanced

  • Molecular docking : AutoDock Vina or Glide predicts binding poses in targets like 5-HT₃ receptors or PDE4. Key interactions (e.g., hydrogen bonds with Ser129 in 5-HT₃R) are validated .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • ADMET prediction : SwissADME estimates logP (<3 for bioavailability), CYP450 inhibition, and hERG liability .

What structural features correlate with improved PDE4 inhibitory activity?

Q. Advanced

  • Electron-withdrawing groups : Bromine at C-6 enhances binding to PDE4B’s hydrophobic pocket.
  • Piperazine substitution : N-Methylpiperazine improves solubility without sacrificing affinity.
  • Heterocyclic fusion : Cyclohexane-fused derivatives (e.g., from ) show 10-fold higher IC₅₀ (50 nM) due to rigidified conformations .
    SAR studies suggest replacing Br with CF₃ at C-6 retains activity while reducing metabolic oxidation .

How are contradictions between computational predictions and experimental bioactivity resolved?

Q. Advanced

  • False positives : Docking scores may overestimate affinity; SPR or ITC experiments validate binding kinetics.
  • Metabolic interference : Microsomal stability assays (e.g., liver S9 fractions) identify rapid degradation despite good in silico ADMET .
  • Off-target effects : Broad-panel kinase profiling (e.g., Eurofins KinomeScan) clarifies selectivity .

What crystallographic insights inform structure-based optimization?

Advanced
X-ray structures (e.g., PDB 6XYZ) reveal:

  • Hydrogen-bond networks : Piperazine NH forms H-bonds with Asp96 in PDE4B.
  • Halogen bonding : Bromine interacts with Tyr274’s π-system, stabilizing the complex .
  • Torsional angles : Substituents at C-4 with <30° dihedral angles improve fit into the binding pocket .

How are enzyme inhibition assays for PDE4B optimized?

Q. Advanced

  • Substrate concentration : 1 μM cAMP with 0.1–1 nM PDE4B ensures linear kinetics.
  • Detection method : Fluorescent polarization (FP) using cAMP-fluorescein competes with unlabeled cAMP.
  • Control inhibitors : Rolipram (IC₅₀ ~200 nM) validates assay conditions .
  • pH dependence : Assays at pH 7.4 mimic physiological conditions .

What ADMET properties are critical for advancing this compound to preclinical trials?

Q. Advanced

  • Permeability : Caco-2 assays with Papp >1×10⁻⁶ cm/s ensure intestinal absorption.
  • Metabolic stability : >30% remaining after 1 hr in human liver microsomes.
  • Toxicity : Ames test (negative) and hERG IC₅₀ >10 μM minimize safety risks .
  • Plasma protein binding : <90% to avoid reduced free drug concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

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